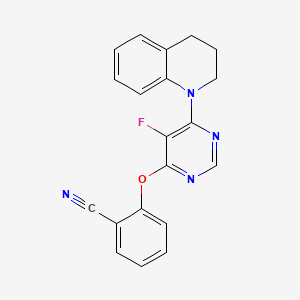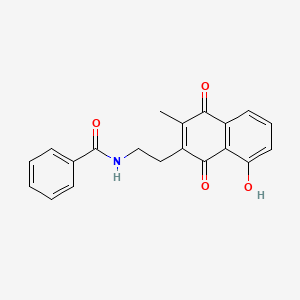
Stat3-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STAT3-IN-11 is a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor involved in various cellular processes, including cell growth, survival, differentiation, and immune response. Dysregulation of STAT3 is associated with numerous cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of STAT3-IN-11 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. The production process would also involve the use of industrial reactors, purification systems, and storage facilities to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: STAT3-IN-11 primarily undergoes reactions that inhibit the phosphorylation of STAT3 at the tyrosine 705 site. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its transcriptional activity .
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents such as kinase inhibitors, phosphatase inhibitors, and various solvents. The conditions for these reactions include controlled temperatures, pH levels, and reaction times to ensure the selective inhibition of STAT3 .
Major Products Formed: The primary product formed from the reactions involving this compound is the inhibited form of STAT3, which cannot bind to DNA and activate target gene transcription. This leads to the downregulation of genes involved in cell proliferation, survival, and immune evasion .
Scientific Research Applications
STAT3-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the biochemical pathways involving STAT3.
Biology: In biological research, this compound is used to investigate the role of STAT3 in cell growth, differentiation, and immune response.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers with dysregulated STAT3 activity.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs targeting STAT3.
Mechanism of Action
STAT3-IN-11 exerts its effects by selectively inhibiting the phosphorylation of STAT3 at the tyrosine 705 site. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its ability to bind to DNA and activate the transcription of target genes. The molecular targets of this compound include the STAT3 protein itself and the upstream kinases responsible for its activation, such as Janus kinase 2 (JAK2) and Src kinase .
Comparison with Similar Compounds
STAT3-IN-11 is unique in its high selectivity and potency as a STAT3 inhibitor. It differs from other STAT3 inhibitors in its ability to specifically target the phosphorylation site without affecting upstream kinases or other signaling pathways. Similar compounds include:
Properties
Molecular Formula |
C20H17NO4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(8-hydroxy-3-methyl-1,4-dioxonaphthalen-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H17NO4/c1-12-14(10-11-21-20(25)13-6-3-2-4-7-13)19(24)17-15(18(12)23)8-5-9-16(17)22/h2-9,22H,10-11H2,1H3,(H,21,25) |
InChI Key |
XLSYRTJOLUDGSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=C2O)CCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


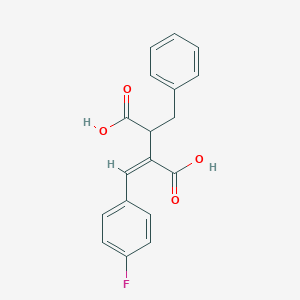


![(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B10854949.png)

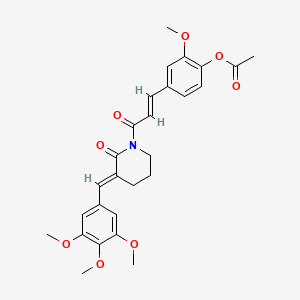
![4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine](/img/structure/B10854968.png)
![N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide](/img/structure/B10854971.png)
![(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10854992.png)
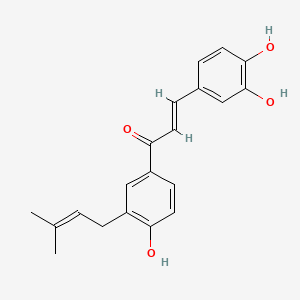

![5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)
![7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one](/img/structure/B10855028.png)
